molecular formula C15H20ClF4NO2S B1394296 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride CAS No. 1245784-26-2

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride

Cat. No. B1394296
CAS RN: 1245784-26-2
M. Wt: 389.8 g/mol
InChI Key: MLLIUBOSVKRJCT-UHFFFAOYSA-N
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Description

“4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride” is a chemical compound. It’s part of a class of compounds that contain fluorine or fluorine-containing functional groups . These compounds have been found to exhibit numerous pharmacological activities .

Scientific Research Applications

Synthesis and Chemical Structure

  • A practical synthesis of compounds related to 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride has been achieved, focusing on compounds with potential biological activity (R. Vaid et al., 2012).
  • In the study of crystal structures of similar trifluoromethyl-substituted compounds, researchers explored the dihedral angles and distances between atoms to understand molecular interactions (Bin Li et al., 2005).

Biological Activities and Applications

  • Discovery and optimization of compounds related to 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride as GPR119 agonists, which have implications in treating diabetes and related disorders (Osamu Kubo et al., 2021).
  • Research on the synthesis and antimicrobial activity of derivatives, highlighting the potential of these compounds in combating pathogens affecting tomato plants, demonstrating the relevance in agricultural sciences (K. Vinaya et al., 2009).

Molecular Analysis and Drug Design

  • Studies involving the identification, synthesis, isolation, and spectral characterization of related substances, which are crucial in the development of drugs and understanding their molecular structures (S. Jayachandra et al., 2018).
  • Investigations into the design and synthesis of arylsulfonamide derivatives with potential antagonistic activity on serotonin receptors, a critical area in neuropharmacology (J. Kalinowska‐Tłuścik et al., 2018).

Corrosion Inhibition and Material Science

  • Quantum chemical and molecular dynamic simulation studies predicting the efficiency of certain piperidine derivatives as corrosion inhibitors on iron, demonstrating the compound's application in material science (S. Kaya et al., 2016).

properties

IUPAC Name

4-[2-[3-fluoro-5-(trifluoromethyl)phenyl]sulfonylpropan-2-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F4NO2S.ClH/c1-14(2,10-3-5-20-6-4-10)23(21,22)13-8-11(15(17,18)19)7-12(16)9-13;/h7-10,20H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLIUBOSVKRJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)S(=O)(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Reactant of Route 2
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Reactant of Route 3
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Reactant of Route 4
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Reactant of Route 5
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride

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